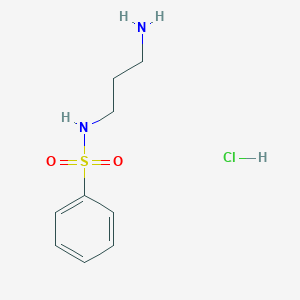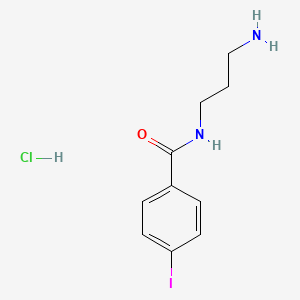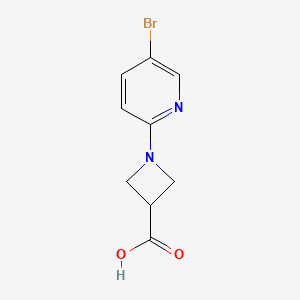
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a bromopyridine moiety attached to an azetidine ring with a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine derivatives followed by cyclization to form the azetidine ring. The carboxylic acid group is then introduced through subsequent reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Analyse Des Réactions Chimiques
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:
1-(5-Bromopyridin-2-yl)azetidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(5-Chloropyridin-2-yl)azetidine-3-carboxylic acid: Chlorine atom instead of bromine, affecting its reactivity and applications.
1-(5-Bromopyridin-2-yl)azetidine-3-methanol:
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-1-2-8(11-3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTGVWBPOFXJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]-3,4-dimethylhexanoic acid](/img/structure/B8034998.png)

![N-[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride](/img/structure/B8035015.png)
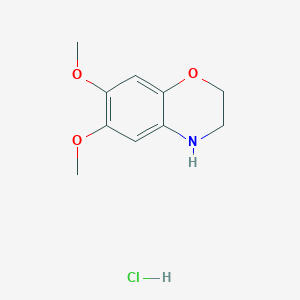
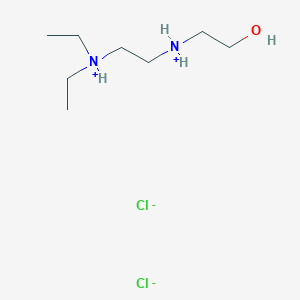
![3-[2-(Diethylamino)ethoxy]phenol;hydrochloride](/img/structure/B8035026.png)
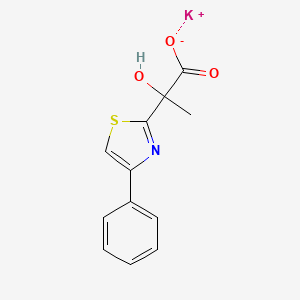
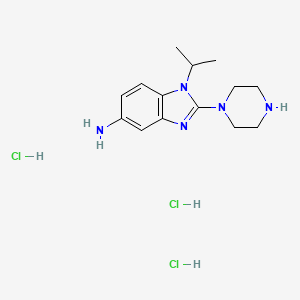

![1-(3-Chlorophenyl)-3-[2-(methylamino)ethyl]imidazolidin-2-one;hydrochloride](/img/structure/B8035048.png)
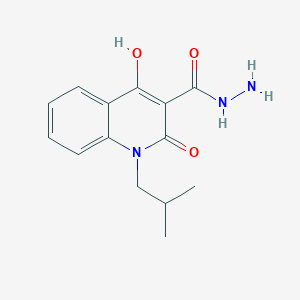
![4-[(9-Hydroxy-2-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]benzoic acid](/img/structure/B8035065.png)
